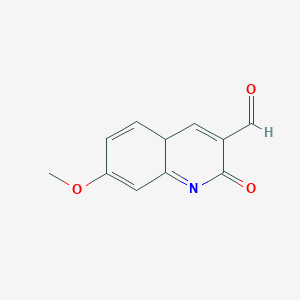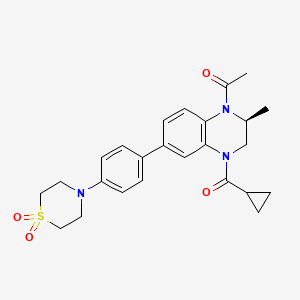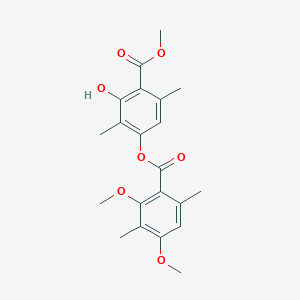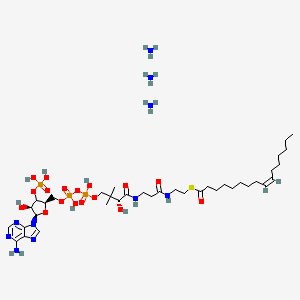
7-methoxy-2-oxo-4aH-quinoline-3-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-methoxy-2-oxo-4aH-quinoline-3-carbaldehyde is a heterocyclic compound with a quinoline core structure. This compound is known for its diverse chemical reactivity and potential applications in various fields, including medicinal chemistry and materials science. The presence of functional groups such as the methoxy, oxo, and carbaldehyde groups makes it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-methoxy-2-oxo-4aH-quinoline-3-carbaldehyde typically involves the Meth-Cohn synthesis using Vilsmeier reagent (DMF + POCl3 or PCl5) upon heating . This method is widely used to construct the quinoline ring system. The reaction conditions often require controlled temperatures and specific catalysts to ensure the desired product yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize by-products. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
7-methoxy-2-oxo-4aH-quinoline-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: Conversion of the aldehyde group to a carboxylic acid.
Reduction: Reduction of the oxo group to a hydroxyl group.
Substitution: Nucleophilic substitution reactions at the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (amines, thiols) are employed under various conditions.
Major Products Formed
Oxidation: 7-methoxy-2-oxo-4aH-quinoline-3-carboxylic acid.
Reduction: 7-methoxy-2-hydroxy-4aH-quinoline-3-carbaldehyde.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
7-methoxy-2-oxo-4aH-quinoline-3-carbaldehyde has several scientific research applications:
Mechanism of Action
The mechanism of action of 7-methoxy-2-oxo-4aH-quinoline-3-carbaldehyde involves its interaction with specific molecular targets. The compound can intercalate with DNA, inhibiting the activity of enzymes such as topoisomerases, which are crucial for DNA replication and transcription . This interaction can lead to cell cycle arrest and apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
2-chloroquinoline-3-carbaldehyde: Similar in structure but with a chlorine substituent.
7-methoxy-2-methylquinoline-3-carboxylic acid: Similar but with a carboxylic acid group instead of an aldehyde.
Uniqueness
7-methoxy-2-oxo-4aH-quinoline-3-carbaldehyde is unique due to its specific functional groups that confer distinct reactivity and potential biological activities. The presence of the methoxy group enhances its solubility and bioavailability, making it a valuable compound in medicinal chemistry.
Properties
Molecular Formula |
C11H9NO3 |
|---|---|
Molecular Weight |
203.19 g/mol |
IUPAC Name |
7-methoxy-2-oxo-4aH-quinoline-3-carbaldehyde |
InChI |
InChI=1S/C11H9NO3/c1-15-9-3-2-7-4-8(6-13)11(14)12-10(7)5-9/h2-7H,1H3 |
InChI Key |
XJZPQJNDWKCCLS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=NC(=O)C(=CC2C=C1)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![N-[(1S)-1-(5-cyanopyridin-2-yl)ethyl]-2-(6-fluoro-2-oxo-1,4-dihydroquinazolin-3-yl)acetamide](/img/structure/B12369303.png)



![(4R)-4-[1-benzyl-4-(2,5-difluorophenyl)imidazol-2-yl]-N-[2-(2,5-dioxopyrrol-1-yl)ethyl]-4-[[(3S,4R)-4-fluoropyrrolidin-3-yl]methyl-[(2S)-2-hydroxypropanoyl]amino]-3,3-dimethylbutanamide](/img/structure/B12369334.png)




![8-(1-bicyclo[2.2.1]heptanyl)-3-(3-fluoropropyl)-1-propyl-7H-purine-2,6-dione](/img/structure/B12369378.png)

